molecular formula C16H28O2 B14560183 Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate CAS No. 61733-49-1

Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate

Cat. No.: B14560183
CAS No.: 61733-49-1
M. Wt: 252.39 g/mol
InChI Key: KDRPMFBDXUEDPC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate is an organic compound known for its unique structure and properties. This compound is characterized by a long carbon chain with multiple methyl groups and double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.

Comparison with Similar Compounds

    Methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate: shares similarities with other esters such as ethyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate and propyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate.

Uniqueness:

  • The presence of multiple methyl groups and double bonds in this compound gives it unique chemical and physical properties, making it distinct from other similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, highlighting its potential in various applications.

Properties

CAS No.

61733-49-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

methyl (3R)-3,7,11-trimethyldodeca-6,10-dienoate

InChI

InChI=1S/C16H28O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,15H,6-7,9,11-12H2,1-5H3/t15-/m1/s1

InChI Key

KDRPMFBDXUEDPC-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CCC=C(C)CCC=C(C)C)CC(=O)OC

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.